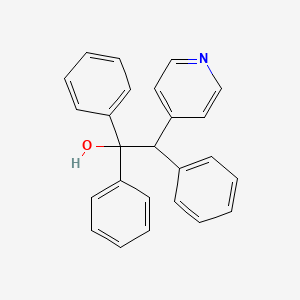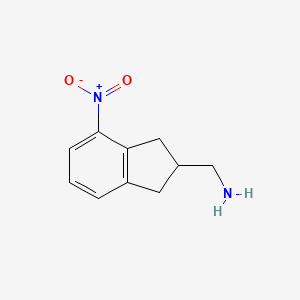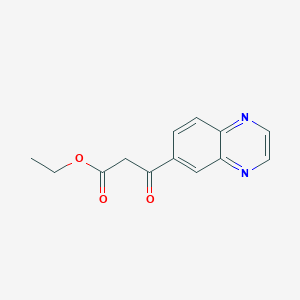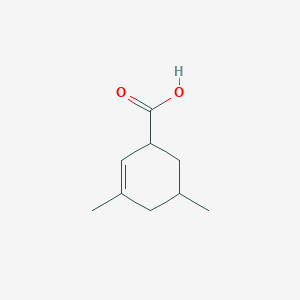
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is a heterocyclic organic compound that features a five-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- typically involves the reaction of 1-methoxy-3-(4-nitrophenyl)-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of carbon dioxide and ethylenediamine as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of γ-Al2O3 as a catalyst in supercritical CO2 conditions has been reported to facilitate the formation of imidazolidinone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazolidinone: A simpler analogue without the methoxy and nitrophenyl groups.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
1,3-Dimethyl-2-imidazolidinone: Features methyl groups instead of methoxy and nitrophenyl substituents.
Uniqueness
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and nitrophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in pharmaceutical research .
Eigenschaften
CAS-Nummer |
52420-46-9 |
|---|---|
Molekularformel |
C10H11N3O4 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
1-methoxy-3-(4-nitrophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H11N3O4/c1-17-12-7-6-11(10(12)14)8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
VVLZRLRPYJJQET-UHFFFAOYSA-N |
Kanonische SMILES |
CON1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)






![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)



